2-Amino-1-(4-bromophenyl)ethanone
Overview
Description
“2-Amino-1-(4-bromophenyl)ethanone” is a chemical compound with the molecular formula C8H8BrNO . It has an average mass of 214.059 Da and a monoisotopic mass of 212.978912 Da .
Molecular Structure Analysis
The molecular structure of “2-Amino-1-(4-bromophenyl)ethanone” consists of a bromophenyl group (a benzene ring with a bromine atom) attached to an ethanone group (a two-carbon ketone) at one carbon, and an amino group (NH2) at the other .Chemical Reactions Analysis
While specific chemical reactions involving “2-Amino-1-(4-bromophenyl)ethanone” are not available, compounds of similar structure often undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis
“2-Amino-1-(4-bromophenyl)ethanone” has a density of 1.5±0.1 g/cm3, a boiling point of 322.9±27.0 °C at 760 mmHg, and a flash point of 149.1±23.7 °C . It is a solid at room temperature .Scientific Research Applications
Field
Chemistry, specifically Coordination Chemistry and Bioinorganic Chemistry .
Application
2-Amino-1-(4-bromophenyl)ethanone is used as a starting material in the synthesis of Schiff bases . These Schiff bases can then form complexes with various metals .
Method of Application
The Schiff base is obtained through the condensation of 2-Amino-1-(4-bromophenyl)ethanone with 2-hydroxy-3-methoxybenzaldehyde . The resulting Schiff base can then react with metal ions to form complexes .
Results or Outcomes
The metal complexes of Schiff bases have a wide range of applications, including medicinal chemistry, pharmaceuticals, diagnostics, ceramics, petrochemicals, dye industries, metal extraction, plastic industry, catalysis, and more . They also play an important role in biological processes .
Electrophilic Aromatic Substitution
Field
Application
2-Amino-1-(4-bromophenyl)ethanone can be used in electrophilic aromatic substitution reactions . This is a common reaction in organic chemistry where an atom, usually hydrogen, on an aromatic system is replaced by an electrophile .
Method of Application
The electrophilic aromatic substitution reaction involves the attack of an electrophile at carbon to form a cationic intermediate . The aromatic ring is regenerated from this cationic intermediate by loss of a proton from the sp3-hybridized carbon .
Results or Outcomes
The result of this reaction is a substitution product of benzene, C6H5X . This reaction is commonly used in the synthesis of a wide range of aromatic compounds .
Synthesis of α-Bromoketones
Field
Application
2-Amino-1-(4-bromophenyl)ethanone can be used in the synthesis of α-Bromoketones . α-Bromoketones are versatile intermediates in organic synthesis, and they can be used to prepare a wide variety of other functional groups .
Method of Application
The synthesis of α-Bromoketones typically involves the bromination of a ketone in the presence of an acid . The bromine atom is introduced at the α-position of the ketone .
Results or Outcomes
The result of this reaction is an α-Bromoketone, which can be further used in various organic synthesis reactions .
Safety And Hazards
properties
IUPAC Name |
2-amino-1-(4-bromophenyl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO/c9-7-3-1-6(2-4-7)8(11)5-10/h1-4H,5,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQFATRVLQKIVTH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CN)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70274711 | |
Record name | 2-amino-1-(4-bromophenyl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70274711 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-1-(4-bromophenyl)ethanone | |
CAS RN |
7644-04-4 | |
Record name | 2-amino-1-(4-bromophenyl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70274711 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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